4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Overview
Description
“4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring structure consisting of two nitrogen atoms adjacent to three carbon atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 203.24 g/mol . Other physical and chemical properties such as boiling point, density, solubility, pKa, etc., are not available in the retrieved information.Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid in lab experiments is its well-established synthesis method, which allows for the production of large quantities of pure compound. Another advantage is its potential therapeutic applications in various diseases, making it a versatile compound for research. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid. One direction is to further investigate its mechanism of action and identify potential targets for its therapeutic applications. Another direction is to study its efficacy in animal models of various diseases, including cancer, to determine its potential as a therapeutic agent. Additionally, the development of novel formulations or delivery systems for this compound may improve its solubility and bioavailability, leading to better therapeutic outcomes.
Scientific Research Applications
4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
4-methoxy-3-(1-methylpyrazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-6-5-10(13-14)9-7-8(12(15)16)3-4-11(9)17-2/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGDBMBGLMHIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=C(C=CC(=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901213045 | |
Record name | Benzoic acid, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901213045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1427379-47-2 | |
Record name | Benzoic acid, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901213045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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